

Application Notes and Protocols: Cell-Based Antiviral Assay for L-682,679

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Compound of Interest		
Compound Name:	L-682,679	
Cat. No.:	B1673895	Get Quote

Audience: Researchers, scientists, and drug development professionals.

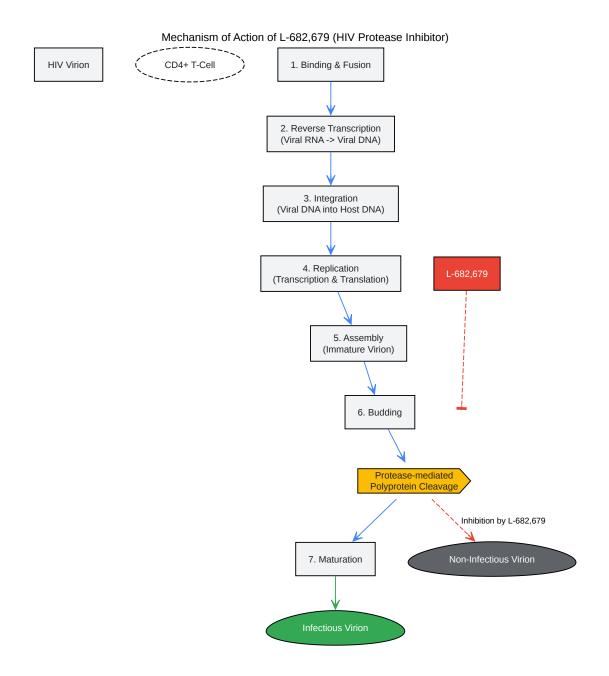
Introduction

L-682,679 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] HIV protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2][3] Inhibition of this enzyme prevents the formation of infectious virions, thus halting the spread of the virus.[2][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of **L-682,679** against HIV-1. The assay is based on the inhibition of the virus-induced cytopathic effect in a human T-cell line.

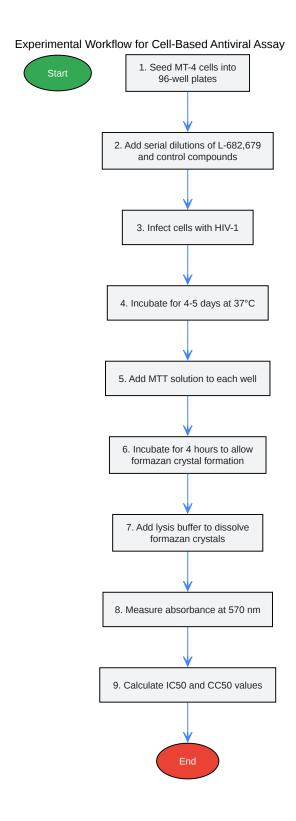
Mechanism of Action of L-682,679

L-682,679 acts as a competitive inhibitor of HIV protease. The HIV life cycle involves several stages, including binding and fusion, reverse transcription, integration, replication, assembly, and budding.[2][4] During the assembly and budding stages, HIV protease cleaves the Gag and Gag-Pol polyproteins to produce mature structural and enzymatic proteins.[2][3] **L-682,679** mimics the substrate of the protease, binding to its active site and blocking its catalytic activity. This results in the production of immature, non-infectious viral particles.[4][5]









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